N-[2-(2,5-dimethoxyphenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide
Overview
Description
N-[2-(2,5-dimethoxyphenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide is a complex organic compound that belongs to the class of chromeno[4,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromeno[4,3-d]pyrimidine core, which is a fused heterocyclic system, and a 2,5-dimethoxyphenyl group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,5-dimethoxyphenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromeno[4,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials, such as 2-aminobenzamide and 3-(2,5-dimethoxyphenyl)-2-propenoic acid, under acidic or basic conditions to form the chromeno[4,3-d]pyrimidine core.
Acetylation: The chromeno[4,3-d]pyrimidine intermediate is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,5-dimethoxyphenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-[2-(2,5-dimethoxyphenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(2,5-dimethoxyphenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could inhibit kinases involved in cell proliferation, thereby exhibiting anticancer activity.
Comparison with Similar Compounds
N-[2-(2,5-dimethoxyphenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide can be compared with other chromeno[4,3-d]pyrimidine derivatives, such as:
N-[2-(3,4-dimethoxyphenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide: Similar structure but with different substitution pattern on the phenyl ring.
N-[2-(2,5-dimethoxyphenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propionamide: Similar core structure but with a propionamide group instead of an acetamide group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the acetamide group, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
N-[2-(2,5-dimethoxyphenyl)-5-oxochromeno[4,3-d]pyrimidin-4-yl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5/c1-11(25)22-20-17-18(13-6-4-5-7-16(13)29-21(17)26)23-19(24-20)14-10-12(27-2)8-9-15(14)28-3/h4-10H,1-3H3,(H,22,23,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAIPOSXCQYHBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=NC2=C1C(=O)OC3=CC=CC=C32)C4=C(C=CC(=C4)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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